Butylacrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

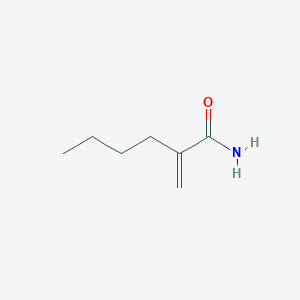

Butylacrylamide is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Drug Delivery Systems

Butylacrylamide is utilized in the development of drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents. These hydrogels can be engineered to respond to physiological conditions, allowing for targeted and controlled release of drugs. For instance, copolymers of N-isopropylacrylamide and butylacrylate have been developed for use in drug delivery systems that respond to temperature changes, which is particularly useful in treating localized diseases such as tumors .

1.2 Antibacterial Composites

Recent studies have demonstrated that chitosan-graft-poly(N-tertiary this compound) composites exhibit significant antibacterial properties. These composites were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results for potential applications in medical devices and wound dressings .

1.3 Tissue Engineering

this compound-based polymers are also investigated for tissue engineering applications. The thermoresponsive nature of these polymers allows them to be used as scaffolds that can support cell growth and tissue regeneration under specific environmental conditions .

Industrial Applications

2.1 Paper Industry

In the paper industry, this compound is used as a retention aid to enhance the flocculation of pulp fibers. This application improves the efficiency of drainage processes during paper production by minimizing fiber loss and improving product quality .

2.2 Metalworking Fluids

this compound-based polymers serve as anti-mist additives in metalworking fluids. They stabilize emulsions under high shear conditions, reducing mist formation and improving worker safety in industrial environments .

Environmental Applications

3.1 Water Treatment

The use of this compound in water treatment processes has been explored due to its effectiveness as a flocculant. Polymers derived from this compound can help remove contaminants from wastewater by enhancing the aggregation of particles, facilitating their removal during filtration processes .

Research Case Studies

Conclusions

This compound presents diverse applications across various fields due to its unique chemical properties and versatility. Its role in biomedical applications, particularly in drug delivery and antibacterial materials, showcases its potential for improving health outcomes. Additionally, its industrial uses contribute to enhanced efficiency and safety in manufacturing processes.

Análisis De Reacciones Químicas

Ritter Reaction Mechanism

The Ritter reaction can be summarized as follows:

-

Reactants : Tert-butyl alcohol and acrylonitrile.

-

Catalyst : Concentrated sulfuric acid.

-

Conditions : Anhydrous environment, typically at temperatures ranging from 15 °C to 50 °C.

The reaction proceeds via the formation of a carbocation intermediate from tert-butyl alcohol, which then reacts with acrylonitrile to yield N-tert-butylacrylamide.

Reaction Conditions and Yields

The yields of N-tert-butylacrylamide can vary significantly based on the concentration of sulfuric acid and temperature:

| Temperature (°C) | Sulfuric Acid Concentration (%) | Yield (%) |

|---|---|---|

| 20-30 | 80-98 | High |

| 50 | ≤98 | Moderate |

| >60 | Fuming Acid | Low |

At higher temperatures and concentrations, side reactions may occur, leading to the formation of by-products such as sulfonated derivatives .

Chemical Reactions Involving Butylacrylamide

N-tert-butylacrylamide can undergo various chemical reactions that alter its structure and properties:

Polymerization

N-tert-butylacrylamide is primarily utilized as a monomer in radical polymerization processes to form poly(N-tert-butylacrylamide). This polymerization can be initiated through heat or chemical initiators, leading to the formation of hydrogels or other polymeric materials.

Copolymerization

This compound can also copolymerize with other acrylamides or acrylic acids to produce materials with tailored properties suitable for specific applications, such as enhanced mechanical strength or improved solubility in aqueous environments.

Sulfonation Reactions

Under certain conditions, N-tert-butylacrylamide can undergo sulfonation, particularly when treated with concentrated sulfuric acid or oleum. This reaction leads to the formation of sulfonated derivatives like N-tert-butylacrylamide sulfonate, which exhibit increased water solubility and are useful in various applications including flocculants in wastewater treatment .

Industrial Uses

N-tert-butylacrylamide finds application in several industries due to its unique properties:

-

Polymer Industry : Used as a monomer for producing hydrogels and other polymeric materials.

-

Paper Industry : Acts as a retention aid to improve flocculation of pulp fibers.

-

Construction Industry : Incorporated into formulations for adhesives and sealants.

Propiedades

Fórmula molecular |

C7H13NO |

|---|---|

Peso molecular |

127.18 g/mol |

Nombre IUPAC |

2-methylidenehexanamide |

InChI |

InChI=1S/C7H13NO/c1-3-4-5-6(2)7(8)9/h2-5H2,1H3,(H2,8,9) |

Clave InChI |

GASMGDMKGYYAHY-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(=C)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.